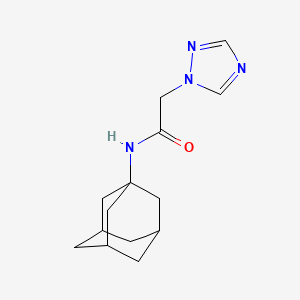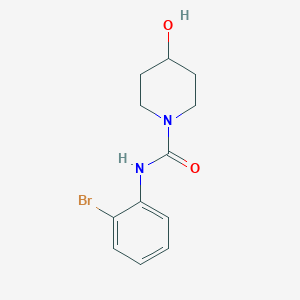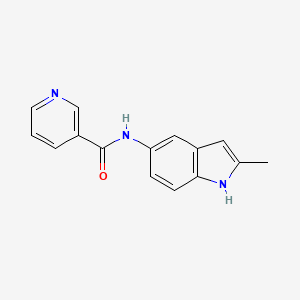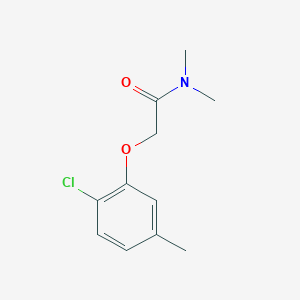
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as AAT, is a chemical compound that has attracted attention due to its potential applications in scientific research. AAT is a derivative of adamantane, a bicyclic organic compound, and triazole, a five-membered heterocyclic compound.
作用机制
The mechanism of action of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide is not fully understood. However, studies have suggested that N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide may act by inhibiting enzymes involved in cancer cell growth, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide may also exert its neuroprotective effects by reducing oxidative stress and inflammation. The antifungal activity of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide may be due to its ability to disrupt fungal cell membranes.
Biochemical and Physiological Effects:
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. For example, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to increase the expression of genes involved in apoptosis, a process by which cells undergo programmed cell death. N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells. In addition, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has several advantages for lab experiments. For example, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide is relatively easy to synthesize and purify, making it readily available for research purposes. N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide is also stable under a wide range of conditions, allowing for long-term storage and use. However, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide also has some limitations. For example, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide may have off-target effects on other enzymes or proteins, which can complicate data interpretation.
未来方向
There are several future directions for research on N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide. For example, further studies are needed to elucidate the exact mechanism of action of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide, particularly with regard to its effects on HDACs and DNMTs. In addition, more research is needed to explore the potential of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide as a chemotherapeutic agent for various types of cancer. Further research is also needed to investigate the neuroprotective effects of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide in animal models of neurodegenerative diseases. Finally, more research is needed to optimize the synthesis and purification of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide, as well as to develop new methods for delivering N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide to specific tissues or organs.
合成方法
The synthesis of N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide involves the reaction of 1-adamantylamine with 1,2,4-triazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is purified by recrystallization or column chromatography. N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide can also be synthesized using alternative methods such as microwave-assisted synthesis or solvent-free synthesis.
科学研究应用
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and antifungal activity. Studies have shown that N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide can inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a chemotherapeutic agent. N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to protect neurons against oxidative stress and neurotoxicity, indicating its potential as a neuroprotective agent. In addition, N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has demonstrated antifungal activity against Candida albicans, a common fungal pathogen.
属性
IUPAC Name |
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-13(7-18-9-15-8-16-18)17-14-4-10-1-11(5-14)3-12(2-10)6-14/h8-12H,1-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIHWCAIXLTJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511562.png)

![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)

![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7511595.png)

![(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)


